1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone
Description
1-(2-Methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone is a hybrid heterocyclic compound featuring a 2-methylindole core linked via a sulfanyl-ethanone bridge to a 4-methylquinoline moiety. This structure combines the pharmacophoric features of indole (a privileged scaffold in medicinal chemistry) and quinoline (noted for its antimalarial and anticancer properties).
Properties
Molecular Formula |
C21H18N2OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C21H18N2OS/c1-13-11-20(23-17-9-5-3-7-15(13)17)25-12-19(24)21-14(2)22-18-10-6-4-8-16(18)21/h3-11,22H,12H2,1-2H3 |
InChI Key |
YNTJEDLJRKCOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the indole and quinoline derivatives through a sulfanyl linkage. This can be achieved using thiol reagents and appropriate coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or quinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole and quinoline compounds.
Industry: Use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone would depend on its specific interactions with biological targets. Generally, indole and quinoline derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The sulfanyl linkage may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Data Tables
Key Research Findings
Antimalarial Potency: Nitro-substituted indolyl-ethanone derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)-2-[(4-nitrophenyl)sulfanyl]ethanone) outperform chloroquine, highlighting the importance of electron-withdrawing groups .
Crystallographic Insights: Compounds like 1-(4-chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone exhibit variable dihedral angles (21.2°–36.5°), influencing molecular packing and stability .
Synthetic Flexibility: Nucleophilic substitution reactions using α-halogenated ketones and thiols are a common pathway for sulfanyl-ethanone derivatives .
Biological Activity
The compound 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone, often referred to as a hybrid indole-quinoline derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features an indole moiety linked to a quinoline derivative through a sulfanyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that compounds with indole and quinoline structures exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives have demonstrated:
- Bactericidal Activity : The compound exhibits selective activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) reported between 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : The proposed mechanism involves the inhibition of protein synthesis and subsequent disruption of nucleic acid and peptidoglycan synthesis pathways .
Comparative Antimicrobial Activity Table
| Compound | Target Organism | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-methyl-1H-indol-3-yl)-... | S. aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| 1-(2-methyl-1H-indol-3-yl)-... | E. faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Ciprofloxacin | S. aureus | 0.381 | DNA gyrase inhibition |
Anticancer Activity
The indole and quinoline frameworks are well-known for their anticancer properties. Preliminary studies suggest that derivatives similar to our compound may inhibit the proliferation of various cancer cell lines:
- In vitro Studies : The compound has shown significant cytotoxicity against human tumor cell lines, including breast and renal cancer cells, with IC50 values indicating effective growth inhibition .
Anticancer Activity Table
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 - 20 | |
| A549 (Lung Cancer) | 15 - 25 | |
| HeLa (Cervical Cancer) | 5 - 15 |
Case Studies
A notable study involving similar compounds highlighted their effectiveness in inhibiting biofilm formation in bacterial strains such as MRSA, with biofilm inhibition concentrations (MBIC) ranging from 62.216 μg/mL to 124.432 μg/mL . This suggests a potential application in treating chronic infections where biofilms are prevalent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
